molecular formula C13H21NO4 B13033815 2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate

Cat. No.: B13033815
M. Wt: 255.31 g/mol
InChI Key: WQXFRVWBQGJQRJ-UHFFFAOYSA-N
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Description

2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate is a bicyclic ester derivative characterized by a norbornane-like 2-azabicyclo[2.2.1]heptane scaffold. This compound features two ester groups: a tert-butyl group at position 2 and a methyl group at position 3. Its rigid bicyclic structure and stereoelectronic properties make it valuable in medicinal chemistry, particularly as a constrained building block for drug discovery . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, limiting its accessibility for industrial applications .

Properties

IUPAC Name

2-O-tert-butyl 5-O-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-8-5-9(14)6-10(8)11(15)17-4/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXFRVWBQGJQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl and methyl substituents. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary, including temperature, solvent, and catalyst used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest structural analogs differ in ring size, substituent positions, and nitrogen atom placement. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Azabicyclic Esters

Compound Name Bicyclic Core Substituents Molecular Formula Molecular Weight Key Features
2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate (Target) [2.2.1]heptane 2-tert-butyl, 5-methyl esters C₁₄H₂₃NO₄ 269.34 g/mol Rigid scaffold with high steric hindrance; discontinued commercial status
O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate [2.2.2]octane 2-tert-butyl, 5-methyl esters C₁₄H₂₃NO₄ 269.34 g/mol Larger ring reduces ring strain; improved solubility in polar solvents
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2]octane 2-tert-butyl, 5-amine C₁₁H₂₀N₂O₂ 212.29 g/mol Diazabicyclic system enhances hydrogen-bonding potential
(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-tert-butyl ester [2.2.1]heptane 2-tert-butyl, 3-carboxylic acid C₁₃H₂₁NO₄ 255.31 g/mol Carboxylic acid group enables functionalization via coupling reactions

Key Findings from Comparative Studies

Ring Size and Reactivity: The [2.2.1]heptane core (target compound) exhibits higher ring strain compared to [2.2.2]octane analogs, leading to faster reactivity in ring-opening reactions but lower thermal stability . The [2.2.2]octane derivative (C14H23NO4) shows improved solubility in DMF and THF due to reduced steric bulk, making it preferable for solution-phase synthesis .

Substituent Effects :

  • The tert-butyl group in the target compound provides steric protection to the adjacent nitrogen, reducing undesired nucleophilic side reactions. In contrast, the diazabicyclo[2.2.2]octane analog (C11H20N2O2) lacks this protection but offers dual hydrogen-bonding sites for target binding .

Synthetic Utility :

  • The target compound’s synthesis involves esterification under mild conditions (e.g., cesium carbonate and iodomethane in DMF), achieving moderate yields (~60%) .
  • [2.2.2]octane derivatives are synthesized via catalytic hydrogenation of corresponding azabicyclic alkenes, requiring higher pressures but offering scalability .

Biological Activity

2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate (CAS: 2231677-20-4) is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • Purity : 97%

The structure features a bicyclic azabicyclo framework, which is known for contributing to various biological activities due to its ability to interact with multiple biological targets.

Research indicates that compounds containing the azabicyclo[2.2.1]heptane moiety often exhibit significant interactions with enzymes involved in metabolic pathways, particularly those related to diabetes management. For instance, similar compounds have been shown to act as inhibitors of DPP-4 (dipeptidyl peptidase-4), an enzyme implicated in glucose metabolism.

Case Study: DPP-4 Inhibition

A study on related bicyclic compounds demonstrated that derivatives of 2-azabicyclo[2.2.1]heptane can effectively inhibit DPP-4 activity. For example, neogliptin (a structurally similar compound) exhibited an IC50 value of 16.8 ± 2.2 nM, making it a potent DPP-4 inhibitor compared to established drugs like sitagliptin and vildagliptin .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to this compound:

Compound NameActivity TypeIC50 Value (nM)Reference
NeogliptinDPP-4 Inhibitor16.8 ± 2.2
VildagliptinDPP-4 Inhibitor~30
SitagliptinDPP-4 Inhibitor~40

Pharmacokinetics and Toxicology

Pharmacokinetic studies of similar bicyclic compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Neogliptin was noted for its stability in aqueous solutions and low cardiotoxic effects compared to other DPP-4 inhibitors .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, this compound may have potential applications in:

  • Type 2 Diabetes Management : As a DPP-4 inhibitor, it could help regulate blood glucose levels.
  • Metabolic Disorders : Its ability to modulate metabolic enzymes may extend its utility in treating various metabolic syndromes.

Q & A

Q. Key Variables :

  • Base selection : Cs₂CO₃ (Method 1) vs. NaOH (Method 2) influences reaction rate and side-product formation.
  • Temperature : Elevated temperatures (60°C in Method 2) accelerate esterification but may degrade acid-sensitive intermediates.
  • Purification : Column chromatography (PE/EA 10:1) in Method 2 improves purity but reduces yield compared to azeotropic drying in Method 1 .

How can researchers optimize the purification of stereoisomers during synthesis?

Advanced Question
Separation of exo/endo isomers requires chiral chromatography or selective crystallization. For example:

  • Exo/Endo Separation : After Boc-protection, isomers of 2-azabicyclo[2.2.1]heptane derivatives are resolved using silica gel chromatography with PE/EA (30%) as the eluent, achieving 77% total yield .
  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, 45 PSI H₂) reduces double bonds in unsaturated precursors, simplifying isomer isolation .

Basic Question

  • 1H NMR : Rotameric forms (e.g., δ 4.79 and 4.66 ppm for exo-isomers) distinguish stereoisomers .
  • LC-MS : Monitors molecular ions (e.g., m/z 214 [M−t-Bu + H]+) and confirms Boc-deprotection intermediates .
  • TLC : Used to track reaction progress (e.g., PE/EA 10:1 in Method 2) .

How do structural modifications (e.g., tert-butyl vs. methyl groups) impact physicochemical properties?

Advanced Question

  • Steric Effects : The tert-butyl group enhances steric protection of the amine, reducing racemization during synthesis .
  • Solubility : Methyl esters improve solubility in polar aprotic solvents (e.g., THF, DMF), facilitating downstream reactions .
  • Derivative Examples : Fluorinated analogs (e.g., 5-fluoro-2-azabicyclo[2.2.1]heptane) exhibit altered pharmacokinetic profiles due to increased electronegativity .

How should researchers address contradictions in reported yields for similar synthetic steps?

Advanced Question
Discrepancies arise from:

  • Reagent Purity : Residual moisture in Cs₂CO₃ (Method 1) may lower effective base concentration, reducing yield.
  • Workup Efficiency : Aqueous washes (e.g., Na₂S₂O₃ in Method 1) minimize iodide byproducts but may lose product during extraction .
  • Catalyst Loading : Hydrogenation with 10% Pd/C (Method 7) achieves 86% yield, whereas lower catalyst amounts prolong reaction time .

Q. Resolution Strategy :

  • Repeat reactions under inert atmosphere (N₂ or Ar) to exclude moisture/oxygen interference.
  • Optimize solvent-to-substrate ratios (e.g., THF: 5 mL/g substrate in Method 7) .

What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Advanced Question

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 40°C, monitoring via HPLC. Boc-protected intermediates are acid-labile, requiring neutral conditions for storage .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >100°C for tert-butyl esters) .

How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

Advanced Question

  • Density Functional Theory (DFT) : Predicts transition states for esterification or hydrogenation steps, guiding catalyst selection .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes), leveraging the bicyclic scaffold’s conformational rigidity .

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